molecular formula C11H19NO B14273357 2-Pyrrolidinone, 1-(cyclohexylmethyl)- CAS No. 154349-85-6

2-Pyrrolidinone, 1-(cyclohexylmethyl)-

Cat. No.: B14273357
CAS No.: 154349-85-6
M. Wt: 181.27 g/mol
InChI Key: IESLDMNLOWUVKI-UHFFFAOYSA-N
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Description

2-Pyrrolidinone, 1-(cyclohexylmethyl)- is an organic compound that belongs to the class of lactams, specifically a derivative of pyrrolidinone. This compound features a pyrrolidinone ring substituted with a cyclohexylmethyl group. It is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrrolidinone, 1-(cyclohexylmethyl)- typically involves the reaction of pyrrolidinone with cyclohexylmethyl halides under basic conditions. A common method includes:

    Starting Materials: Pyrrolidinone and cyclohexylmethyl chloride or bromide.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Procedure: The base deprotonates the pyrrolidinone, forming a nucleophilic species that attacks the cyclohexylmethyl halide, resulting in the substitution of the halide with the pyrrolidinone ring.

Industrial Production Methods

On an industrial scale, the production of 2-Pyrrolidinone, 1-(cyclohexylmethyl)- may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Pyrrolidinone, 1-(cyclohexylmethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding lactams or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, converting the lactam to the corresponding amine.

    Substitution: Nucleophilic substitution reactions are common, where the cyclohexylmethyl group can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF or THF.

Major Products Formed

    Oxidation: Formation of carboxylic acids or lactams.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted pyrrolidinones.

Scientific Research Applications

2-Pyrrolidinone, 1-(cyclohexylmethyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including its use as a precursor in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of polymers, resins, and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Pyrrolidinone, 1-(cyclohexylmethyl)- depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The cyclohexylmethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and improving its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-Pyrrolidinone: The parent compound without the cyclohexylmethyl substitution.

    N-Methyl-2-pyrrolidone: A derivative with a methyl group instead of a cyclohexylmethyl group.

    N-Ethyl-2-pyrrolidone: A derivative with an ethyl group.

Uniqueness

2-Pyrrolidinone, 1-(cyclohexylmethyl)- is unique due to the presence of the cyclohexylmethyl group, which imparts distinct physicochemical properties such as increased hydrophobicity and potential for enhanced biological activity compared to its simpler analogs.

This compound’s versatility and unique properties make it a valuable subject of study in various scientific disciplines

Properties

CAS No.

154349-85-6

Molecular Formula

C11H19NO

Molecular Weight

181.27 g/mol

IUPAC Name

1-(cyclohexylmethyl)pyrrolidin-2-one

InChI

InChI=1S/C11H19NO/c13-11-7-4-8-12(11)9-10-5-2-1-3-6-10/h10H,1-9H2

InChI Key

IESLDMNLOWUVKI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CN2CCCC2=O

Origin of Product

United States

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